
Bakkenolide A
Descripción general
Descripción
Bakkenolide A is a sesquiterpene lactone primarily isolated from Petasites species, including Petasites japonicus and Petasites formosanus. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.34 g/mol . Structurally, it features a spiro γ-lactone fused to a hydrindane core, a hallmark of the bakkenolide family . Biosynthetically, it originates from farnesyl pyrophosphate (FPP) via the cyclization of the eremophilane intermediate fukinone, followed by oxidation and Favorskii rearrangement to form the lactone ring .
This compound exhibits diverse pharmacological activities:
- Cytotoxicity: Selective activity against human carcinoma cells (HEp2, HeLa) with an ED₅₀ of ~1 μg/mL, five-fold lower than in non-transformed cells .
- Neuroprotection: Reduces oxidative stress and neuronal damage via antioxidant mechanisms .
- Anti-inflammatory: Inhibits cytokine production in microglia and other immune cells .
Métodos De Preparación
Asymmetric Cyclization-Carbonylation Strategy
The asymmetric cyclization-carbonylation method, pioneered by Kusakabe et al., remains a cornerstone in Bakkenolide A synthesis . This approach leverages palladium-catalyzed asymmetric reactions to construct the hydrindane core, followed by Mitsuhashi’s spirolactonization protocol.
Key Steps and Reaction Conditions
-
Asymmetric Cyclization-Carbonylation :
Optically active hydrindanone 4 is synthesized via a palladium(II)-catalyzed cyclization-carbonylation of propargyl ketols. Chiral bisoxazoline ligands ensure enantioselectivity, yielding the hydrindanone intermediate in 37% yield over six steps . -
Knoevenagel Condensation :
Hydrindanone 4 undergoes Knoevenagel reaction with diisopropyl malonate to form diester 6 . The use of diisopropyl malonate minimizes decarboxylation, achieving an 84% yield over two steps . -
Cyanide Introduction :
Stereoselective cyanide addition to diester 6 proceeds from the convex face, yielding cyano diester 5 with high diastereoselectivity. -
Lactonization and Oxidation :
Reduction of 5 followed by lactonization generates hydroxymethyllactone 8 . Subsequent selenide formation and hydrogen peroxide oxidation afford this compound in 58% yield over four steps .
Table 1: Asymmetric Cyclization-Carbonylation Method
Dichloroketene Cycloaddition Approach
The dichloroketene-based strategy, applicable to multiple bakkenolides, employs a [2+2] cycloaddition to assemble the bicyclic framework .
Mechanistic Insights
-
Dichloroketene Generation :
Trichloroacetyl chloride is dehydrohalogenated to generate dichloroketene, which reacts with dimethylcyclohexenes. -
Cycloaddition :
The [2+2] cycloaddition forms a bicyclo[3.2.0]heptane skeleton, establishing two contiguous quaternary centers. -
Functionalization :
Hydrolysis and lactonization steps introduce the spirolactone moiety, though yields for this compound specifically remain unreported in accessible literature .
Table 2: Dichloroketene Cycloaddition Method
N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization
A modern enantioselective route, initially developed for bakkenolides I, J, and S, offers promise for this compound synthesis . This method utilizes an NHC-catalyzed intramolecular desymmetrization to form the hydrindane core.
Synthetic Workflow
-
Desymmetrization :
A 1,3-diketone undergoes NHC-catalyzed cyclization, forming three new bonds with >95% enantiomeric excess (ee) and >10:1 diastereomeric ratio (dr) . -
Lactone Formation :
Acid-mediated lactonization completes the spirolactone structure.
Table 3: NHC-Catalyzed Desymmetrization Method
Comparative Analysis of Synthetic Routes
Each method presents unique advantages and limitations:
-
Asymmetric Cyclization-Carbonylation : Offers precise stereocontrol but involves multi-step sequences and moderate yields .
-
Dichloroketene Cycloaddition : Efficient for bicyclic framework assembly but lacks detailed yield data for this compound .
-
NHC-Catalyzed Desymmetrization : High enantioselectivity and modularity but requires specialized catalysts .
Análisis De Reacciones Químicas
Types of Reactions: Bakkenolide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or other functional groups within the molecule.
Reduction: This reaction can reduce double bonds or other oxidized functional groups.
Substitution: This reaction can replace certain functional groups with others, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives of this compound, while reduction may yield more reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemical and Biological Applications
1. Chemistry: Model Compound for Sesquiterpene Lactones
- Bakkenolide A serves as a model compound for studying sesquiterpene lactones and their synthetic routes. Researchers utilize it to explore the chemical properties and reactions of similar compounds.
2. Biological Research: Cytotoxicity and Antifeedant Properties
- The compound is actively studied for its cytotoxic effects on carcinoma cell lines, indicating potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells.
- Additionally, this compound exhibits insect antifeedant properties, making it a candidate for developing natural insect repellents. Its effectiveness against several insect species has been documented.
Medical Applications
1. Anticancer Potential
- Research indicates that this compound may inhibit tumor growth by targeting key signaling pathways involved in cancer progression. It primarily interacts with Histone Deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway, leading to the down-regulation of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α.
2. Neuroprotective Effects
- Animal studies suggest that this compound may protect against cerebral ischemia by mitigating oxidative stress and inflammation. Its antioxidant properties have been shown to reduce damage from ischemic events in neuronal cells .
Comparative Analysis with Other Bakkenolides
The following table summarizes the biological activities of this compound compared to other bakkenolides:
Compound | Anticancer Activity | Antibacterial Activity | Neuroprotective Effects | Insect Antifeedant |
---|---|---|---|---|
This compound | Moderate | Yes | Yes | Yes |
Bakkenolide B | High | Yes | Moderate | Moderate |
Bakkenolide D | Low | Yes | Unknown | High |
Case Studies and Research Findings
Cytotoxicity in Cancer Cell Lines
- In vitro studies have shown that this compound exhibits significant cytotoxic effects on various carcinoma cell lines. For example, it demonstrated an IC50 value of 20 µM against breast cancer cells, indicating its potential as an anticancer agent.
Neuroprotection Against Ischemia
- In animal models of cerebral ischemia, this compound was administered post-reperfusion and significantly reduced brain infarct volume and neurological deficits. The compound's neuroprotective effects were attributed to its ability to inhibit the activation of NF-κB signaling pathways .
Antimicrobial Properties
- The compound has been found to inhibit bacterial neuraminidase (NA), an enzyme critical for bacterial survival. This inhibition can disrupt the life cycle of certain bacteria, suggesting potential applications in treating infections caused by NA-dependent pathogens.
Pharmacokinetics and Synthesis
Research indicates that this compound has a relatively short elimination half-life and low oral bioavailability in animal models. This necessitates further investigation into improving its pharmacokinetic profile for therapeutic use.
Various synthetic routes have been developed for this compound, including:
- Intramolecular Diels-Alder Reaction: This method involves sequential alkylations followed by a key cycloaddition step.
- Ring Contraction Strategy: Starting from the Wieland-Miescher ketone, this approach features a stereoselective hydrogenation process.
- Niobium Catalyzed Diels-Alder Reaction: This method provides regioselectivity in constructing bakkanes.
Mecanismo De Acción
Bakkenolide A exerts its effects through several mechanisms:
Cytotoxicity: It induces cell death in carcinoma cell lines by interfering with cellular processes.
Insect Antifeedant: It deters insects from feeding on plants by disrupting their normal feeding behavior.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in its cytotoxic and antifeedant effects are still under investigation, but it is believed to interact with cellular proteins and enzymes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Bakkenolides
Pharmacological Activities
Table 1: Key Pharmacological Properties of Bakkenolides
Notable Findings:
- This compound’s β-methylene-γ-lactone moiety is critical for its selective cytotoxicity, contrasting with α-methylene-γ-lactones in other sesquiterpenes .
- Bakkenolide B suppresses IL-9 production in mast cells, addressing antihistamine-resistant allergies .
- Bakkenolides D, G, H outperform aspirin in inhibiting platelet aggregation, likely due to ester side chains enhancing target affinity .
Functional Divergence in Related Compounds
Anti-Inflammatory and Neuroprotective Effects
- This compound vs. B: While both inhibit neuroinflammation, this compound primarily targets reactive oxygen species (ROS) reduction, whereas Bakkenolide B activates the Nrf2/ARE pathway to suppress TNF-α and IL-6 in microglia .
- Bakkenolide B vs. Fukinolic Acid: Unlike Bakkenolide B, fukinolic acid (a polyphenol from P. japonicus) is the dominant anti-allergic agent, inhibiting mast cell degranulation (IC₅₀ = 2.1 μg/mL) .
Cytotoxicity and Anticancer Activity
- This compound shows selectivity for carcinoma cells, while Bakkenolide III (from P. formosanus) exhibits broader cytotoxicity against Ehrlich ascites carcinoma .
- Structural analogs with acetyloxy groups (e.g., Bakkenolide D) display reduced cytotoxicity but enhanced antiplatelet effects .
Actividad Biológica
Bakkenolide A, a natural compound derived from Petasites tricholobus, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and research findings.
This compound is classified as a sesquiterpene lactone. Its primary targets include Histone Deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway . The compound modulates these pathways, leading to various cellular effects such as:
- Inhibition of inflammation
- Induction of apoptosis
- Down-regulation of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) .
Pharmacokinetics
A study conducted on rats assessed the pharmacokinetics of this compound after a single oral dose of 20 mg/kg. Key findings include:
- Mean Peak Plasma Concentration (Cmax) : 234.7 ± 161 ng/mL at 0.25 hours post-administration.
- Lower Limit of Quantification : 1 ng/mL.
- Intra-day and Inter-day Accuracy : Ranged from 93% to 112% .
Anticancer Activity
This compound has shown potential anticancer properties, primarily through its ability to inhibit interleukin-2 production in human T cells. Although less potent than Bakkenolide B, it still demonstrates cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties, particularly against cerebral ischemic injury in rats. This effect is attributed to its antioxidant capabilities and its ability to inhibit nuclear factor-κB (NF-κB) activation .
Antibacterial Activity
This compound has been identified as an inhibitor of bacterial neuraminidase (NA), an enzyme critical for the lifecycle of certain bacteria. By inhibiting NA, this compound disrupts bacterial function and may serve as a basis for developing antibacterial agents .
Comparative Analysis with Other Bakkenolides
The following table summarizes the biological activities of this compound compared to other bakkenolides:
Compound | Anticancer Activity | Antibacterial Activity | Neuroprotective Effects | Insect Antifeedant |
---|---|---|---|---|
This compound | Moderate | Yes | Yes | Yes |
Bakkenolide B | High | Yes | Moderate | Moderate |
Bakkenolide D | Low | Yes | Unknown | High |
Case Studies and Research Findings
- Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various carcinoma cell lines, suggesting its potential as an anticancer agent .
- Neuroprotection Against Ischemia : Animal models have indicated that this compound can mitigate damage from ischemic events through its antioxidant properties .
- Antimicrobial Properties : The inhibition of bacterial neuraminidase by this compound has been documented, highlighting its potential in treating infections caused by bacteria reliant on this enzyme .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating and identifying Bakkenolide A from plant sources?
this compound is typically isolated using methanol extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). For example, studies on Petasites japonicus employed methanol extraction of aerial parts, followed by activity-guided fractionation to isolate bakkenolides, with structural confirmation via NMR and mass spectrometry . Standard protocols emphasize solvent selection (polarity adjustments for target compounds) and reproducibility via triplicate extractions.
Q. What are the established mechanisms of action for this compound in modulating cellular pathways?
this compound inhibits leukemia cell proliferation by regulating HDAC3 and PI3K/AKT signaling pathways, as demonstrated in cytotoxicity assays and Western blot analyses . Mechanistic studies should combine in vitro models (e.g., leukemia cell lines) with pathway-specific inhibitors to validate target engagement. Dose-response experiments (e.g., 0.1–100 µM ranges) are critical for determining IC50 values.
Q. How can molecular docking be utilized to predict this compound’s interaction with protein targets?
Computational workflows involve preparing the ligand (this compound) and receptor (e.g., BMPRIA/BMPRII) structures using tools like AutoDock Vina. Docking scores (e.g., −9.9 kcal/mol for BMPRII) and binding interactions (hydrogen bonds with Thr65, alkyl bonds with Pro91) should be validated against experimental data, such as mutagenesis or competitive binding assays .
Q. What key ADMET parameters should be prioritized when evaluating this compound for preclinical studies?
Use SwissADME or PreADME to predict solubility (LogS), permeability (Caco-2 models), and cytochrome P450 interactions. Bakkenolide IIIa (a structural analog) showed favorable predictions for oral bioavailability but potential phase II metabolism via glutathione conjugation . Cross-validate in silico results with in vitro hepatocyte assays.
Q. How do researchers distinguish between in vitro and in vivo metabolic pathways of this compound?
In vitro metabolism studies use liver microsomes or recombinant enzymes to identify phase I/II metabolites (e.g., oxidation, glucuronidation). For Bakkenolide IIIa, thioether S-methylation and glutathione conjugation were dominant in vitro, while in vivo models (rodents) may reveal additional tissue-specific metabolism .
Advanced Research Questions
Q. How can discrepancies between computational docking predictions and experimental binding affinities be resolved?
Address contradictions by refining docking parameters (e.g., grid box size, flexibility of binding pockets) and validating with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For Bakkenolide IIIa, molecular dynamics simulations (>100 ns) confirmed stable interactions with BMPRII, aligning with docking scores .
Q. What methodologies mitigate conflicts in ADMET predictions across different in silico platforms?
Triangulate results from SwissADME, Molsoft, and DataWarrior. For example, Bakkenolide IIIa’s LogP values varied by ±0.5 across tools; resolve discrepancies with experimental LogP measurements (shake-flask method) . Prioritize consensus parameters (e.g., bioavailability >30%) for preclinical prioritization.
Q. How does inter-species variability in metabolic pathways impact this compound’s translational potential?
Compare metabolite profiles across species (e.g., human vs. rat liver microsomes). Bakkenolide IIIa’s phase II metabolism differed in rodents due to glutathione transferase isoforms . Use humanized mouse models or primary human hepatocytes to improve translational relevance.
Q. What statistical approaches are recommended for resolving contradictory bioactivity data across studies?
Apply meta-analysis frameworks to harmonize IC50 values from disparate assays (e.g., MTT vs. ATP-based viability assays). For this compound’s HDAC3 inhibition, use mixed-effects models to account for variability in cell lines, assay conditions, and inhibitor concentrations .
Q. How can researchers design studies to evaluate this compound’s multi-target effects (e.g., BMP and HDAC pathways)?
Implement systems pharmacology approaches:
- Transcriptomics : RNA-seq to identify pathway enrichment (e.g., BMP-Smad vs. PI3K-AKT).
- Network analysis : Construct protein-protein interaction networks (Cytoscape) to detect crosstalk.
- Phenotypic screening : Use high-content imaging to assess multi-parametric responses (e.g., apoptosis, osteogenesis) .
Propiedades
IUPAC Name |
(2R,3aR,7S,7aR)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3/t10-,12+,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAYHNZXBOVPV-QMGNLALYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C[C@]3(C2)C(=C)COC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173684 | |
Record name | Bakkenolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19906-72-0 | |
Record name | (+)-Bakkenolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19906-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bakkenolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019906720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bakkenolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAKKENOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86ZPP5FMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.